N,1-bis(4-nitrophenyl)-5-phenyltriazole-4-carboxamide
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Overview
Description
CAP-53194 is a potent and selective Plk1 inhibitor.
Scientific Research Applications
1. Catalytic Properties in Micellar Systems
Bhattacharya and Kumar (2005) explored the catalytic properties of hydroxybenzotriazole derivatives, closely related to N,1-bis(4-nitrophenyl)-5-phenyltriazole-4-carboxamide, in surfactant micelles. These compounds showed significant rate enhancements in the hydrolysis of certain compounds, suggesting potential applications in chemical synthesis and catalysis (Bhattacharya & Kumar, 2005).
2. Reactions with Formaldehyde and Triflamide
Shainyan and Meshcheryakov (2015) studied reactions of some triazoles with formaldehyde and triflamide. This research indicates the potential for creating novel compounds, possibly useful in various chemical synthesis processes (Shainyan & Meshcheryakov, 2015).
3. Synthesis of Aromatic Polyamides
Ueda, Sato, and Imai (1979) investigated the catalytic actions of various additives, including hydroxybenzotriazole, in the synthesis of aromatic polyamides. This suggests the potential use of this compound in polymer synthesis, particularly in creating high-molecular-weight polyamides (Ueda, Sato, & Imai, 1979).
4. Inhibitors of Gene Expression
Palanki et al. (2000) conducted structure-activity relationship studies on carboxamide compounds, focusing on inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. This highlights the potential of this compound in the development of gene expression inhibitors (Palanki et al., 2000).
5. DNA Methylation Inhibition
Dilanyan et al. (2020) synthesized bis-triazoles and investigated their inhibition of DNA methylation in tumor DNA, indicating a potential application in cancer research or therapy (Dilanyan et al., 2020).
6. Potential HIV-1 Inhibitors
Larsen et al. (1999) synthesized triazenopyrazole derivatives, showing moderate activity against HIV-1. This suggests a potential application of related compounds like this compound in antiviral research (Larsen et al., 1999).
Properties
CAS No. |
660817-08-3 |
---|---|
Molecular Formula |
C21H14N6O5 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N,1-bis(4-nitrophenyl)-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C21H14N6O5/c28-21(22-15-6-8-17(9-7-15)26(29)30)19-20(14-4-2-1-3-5-14)25(24-23-19)16-10-12-18(13-11-16)27(31)32/h1-13H,(H,22,28) |
InChI Key |
ORYIDPDQYDBZQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CAP-53194; CAP 53194; CAP53194; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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